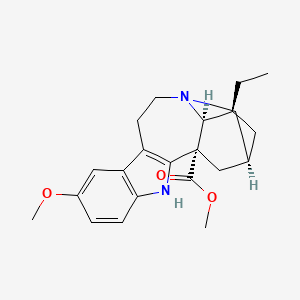

Voacangine

Description

cleavage product of voacamine

Propriétés

IUPAC Name |

methyl (1S,15S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13-,14-,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAYTCMMKJYIAM-RUGRQLENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965276 | |

| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510-22-5 | |

| Record name | Voacangine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-methoxyibogamine-18-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 510-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Neuropharmacological Profile of Voacangine: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, an iboga alkaloid derived from the root bark of Voacanga africana, has garnered significant interest within the scientific community for its potential therapeutic applications in the central nervous system (CNS). Structurally related to the well-studied anti-addictive agent ibogaine, this compound exhibits a complex pharmacological profile, interacting with a variety of receptors and ion channels. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action in the CNS, with a focus on its molecular targets and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes.

Introduction

This compound (12-methoxyibogamine-18-carboxylic acid methyl ester) is a prominent indole alkaloid that serves as a chemical precursor for the semi-synthesis of ibogaine.[1] Beyond its role as a synthetic intermediate, preclinical studies have demonstrated that this compound possesses its own distinct and potent biological activities, including neuroprotective, anti-inflammatory, and potential anti-addictive properties.[1][2] Understanding the intricate molecular mechanisms underlying these effects is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This guide will systematically explore the interactions of this compound with key CNS targets, including transient receptor potential (TRP) channels, cannabinoid receptors, and its influence on critical signaling pathways implicated in neuroinflammation and neuronal function.

Molecular Targets of this compound in the CNS

This compound's effects on the central nervous system are mediated through its interaction with multiple molecular targets. This section details its activity on various ion channels and receptors, supported by quantitative data from in vitro assays.

Transient Receptor Potential (TRP) Channels

This compound has been shown to modulate the activity of several members of the transient receptor potential (TRP) channel family, which are involved in sensory perception, including pain and temperature sensation.

-

TRPV1 (Vanilloid Receptor 1): this compound acts as an antagonist of the TRPV1 receptor. It competitively blocks the binding of the TRPV1 agonist capsaicin.[3] This antagonistic activity is also observed against heat-induced activation of the channel.

-

TRPM8 (Melahydrin Receptor 8): this compound is a competitive antagonist of the TRPM8 receptor, inhibiting the binding of the cooling agent menthol.[3] However, its inhibition against the super-agonist icilin is non-competitive.[3] Notably, this compound selectively abrogates chemical agonist-induced TRPM8 activation without affecting cold-induced activation.[3]

-

TRPA1 (Ankyrin 1): In contrast to its effects on TRPV1 and TRPM8, this compound functions as an agonist of the TRPA1 channel, stimulating calcium influx in cells expressing this receptor.[3]

Cannabinoid Receptors

While this compound itself has not been extensively characterized as a cannabinoid receptor ligand, related indole alkaloids from Voacanga africana have demonstrated potent antagonistic activity at the cannabinoid CB1 receptor. This suggests a potential area for further investigation into this compound's pharmacological profile.

hERG Potassium Channels

This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels in vitro. This action is an important consideration in drug development due to the potential for cardiotoxicity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with its molecular targets.

Table 1: In Vitro Activity of this compound on TRP Channels

| Target | Assay Type | Agonist/Stimulus | This compound Activity | IC50 / EC50 (µM) | Reference(s) |

| TRPV1 | Calcium Imaging | Capsaicin | Antagonist | 50 | [3] |

| TRPV1 | Calcium Imaging | Heat (40-45°C) | Antagonist | 24 | [4] |

| TRPM8 | Calcium Imaging | Menthol | Antagonist | 9 | [3] |

| TRPM8 | Calcium Imaging | Icilin | Antagonist | 7 | [3] |

| TRPA1 | Calcium Imaging | - | Agonist | 8 | [3] |

Table 2: In Vitro Activity of this compound on Other Ion Channels

| Target | Assay Type | This compound Activity | IC50 (µM) | Reference(s) |

| hERG | Whole-cell patch clamp | Blocker | Not Specified | [1] |

Signaling Pathways Modulated by this compound

This compound's interaction with its molecular targets initiates downstream signaling cascades that are responsible for its observed physiological effects.

Neuroinflammation and Oxidative Stress

In a rat model of cerebral ischemia/reperfusion injury induced by middle cerebral artery occlusion (MCAO), this compound has been shown to mitigate neuroinflammation and oxidative stress.[2] The proposed mechanism involves the suppression of the NF-κBp65/MAPK signaling pathways.[2] This leads to an inhibition of the NLRP3 inflammasome, a reduction in pro-inflammatory cytokines and lipid peroxidation, and an enhancement of the antioxidant status in the brain.[2]

Figure 1. this compound's inhibitory effect on neuroinflammatory pathways.

Dopaminergic and Glutamatergic Systems

While direct studies on this compound are limited, research on the structurally similar ibogaine provides strong evidence for the modulation of dopaminergic and glutamatergic neurotransmission. Electrophysiological studies on the rat parabrachial nucleus have shown that ibogaine and a total alkaloidal extract of Voacanga africana can depolarize neurons and increase their excitability, an effect that is blocked by the dopamine receptor antagonist haloperidol. This suggests an involvement of dopamine receptor activation. Furthermore, these substances depress non-NMDA receptor-mediated fast synaptic transmission, indicating an interaction with the glutamatergic system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling replication and further investigation.

TRP Channel Activity Assessment via Calcium Imaging

This protocol is adapted for assessing the antagonist and agonist activity of this compound on TRPV1, TRPM8, and TRPA1 channels expressed in HEK293 cells.

-

Cell Culture:

-

HEK293 cells stably or transiently expressing the human TRP channel of interest are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

-

Calcium Assay:

-

Cell Plating: Seed the cells in 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.

-

Washing: After incubation, gently wash the cells twice with the assay buffer to remove extracellular dye.

-

Compound Addition and Measurement:

-

For antagonist assays , pre-incubate the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 3-5 minutes at 37°C. Subsequently, add the respective TRP channel agonist (e.g., 100 nM capsaicin for TRPV1, 10 µM menthol for TRPM8).

-

For agonist assays (TRPA1), add various concentrations of this compound directly to the cells.

-

-

Data Acquisition: Measure the fluorescence intensity before and after the addition of the compounds using a microplate reader equipped for fluorescence measurement (e.g., FlexStation 3). The excitation wavelength is typically around 485 nm, and the emission wavelength is around 525 nm.

-

-

Data Analysis:

-

The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.

-

For antagonist activity, the percentage of inhibition is calculated relative to the response of the agonist alone.

-

For agonist activity, the response is typically normalized to the maximum response produced by a known potent agonist.

-

IC50 and EC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound mitigates oxidative stress and neuroinflammation in middle cerebral artery occlusion-induced cerebral ischemia/reperfusion injury by averting the NF-κBp65/MAPK signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and inhibition of thermosensitive TRP channels by this compound, an alkaloid present in Voacanga africana, an African tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. misterx95.myds.me [misterx95.myds.me]

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The iboga alkaloids, a class of psychoactive indole alkaloids isolated primarily from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their unique pharmacological profiles and potential therapeutic applications, particularly in the realm of addiction medicine. Voacangine, a prominent member of this family, alongside its close relatives ibogaine, coronaridine, and voacamine, exhibits complex interactions with multiple neurotransmitter systems. This technical guide provides an in-depth exploration of the pharmacological properties of this compound and related iboga alkaloids, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Pharmacological Properties: A Multi-Target Profile

This compound and its related alkaloids are characterized by their promiscuous binding to a wide array of receptors and transporters in the central nervous system. This multi-target engagement is believed to underlie their complex and long-lasting effects. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional activities (IC50/EC50) of key iboga alkaloids.

Receptor Binding Affinities (Ki) of Iboga Alkaloids

| Alkaloid | Receptor Subtype | Ki (nM) | Species | Reference |

| This compound | Cannabinoid CB1 | - | - | [1] |

| hERG | - | Human | [2] | |

| TRPM8 | - | - | [2] | |

| TRPV1 | - | - | [2] | |

| TRPA1 (agonist) | - | - | [2] | |

| Acetylcholinesterase (AChE) | - | - | [2] | |

| VEGFR2 | - | - | [3] | |

| Ibogaine | µ-Opioid | 130 - 4000 | Mouse | [4] |

| κ-Opioid | 2000 | - | [4] | |

| δ-Opioid | >100,000 | - | [4] | |

| NMDA (PCP site, high affinity) | 10 - 50 | Rat | ||

| NMDA (PCP site, low affinity) | 2000 - 4000 | Rat | ||

| Sigma-1 | 1500 - 3000 | Rat | ||

| Sigma-2 | 1500 - 3000 | Rat | ||

| Serotonin Transporter (SERT) | - | Rat | [5] | |

| Dopamine Transporter (DAT) | - | Rat | [5] | |

| α3β4 Nicotinic Acetylcholine | - | - | [6] | |

| Muscarinic M1 | - | - | [6] | |

| Muscarinic M2 | - | - | [6] | |

| 5-HT2A | - | - | [7] | |

| 5-HT3 | - | - | [7] | |

| Coronaridine | µ-Opioid | - | - | [8][9] |

| κ-Opioid | - | - | [8][9] | |

| δ-Opioid | - | - | [8][9] | |

| Voacamine | Cannabinoid CB1 | 41 | - | [1] |

Note: A hyphen (-) indicates that a specific quantitative value was not available in the searched literature.

Functional Activity (IC50/EC50) of this compound

| Activity | Assay | IC50/EC50 | Cell Line/Model | Reference |

| Inhibition of HUVEC proliferation | Proliferation Assay | 18 µM | HUVEC | [10] |

| Inhibition of oral cancer cell proliferation | MTT Assay | 9 µM | SCC-1 | [11] |

| Inhibition of Dopamine Uptake | Synaptosome Uptake Assay | 20 µM | Rat Brain Synaptosomes | [5] |

| Inhibition of Serotonin Uptake | Synaptosome Uptake Assay | 2.6 µM | Rat Brain Synaptosomes | [5] |

Signaling Pathways and Mechanisms of Action

The interaction of iboga alkaloids with their molecular targets initiates a cascade of downstream signaling events that are believed to contribute to their therapeutic effects.

This compound's Anti-Angiogenic and Anti-Cancer Signaling

This compound has been shown to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[3]. This inhibition disrupts downstream signaling pathways critical for endothelial cell proliferation and migration. Furthermore, in oral cancer cells, this compound has been demonstrated to induce apoptosis and cell cycle arrest through the inhibition of the PI3K/AKT signaling pathway[11][12].

Ibogaine's Modulation of Neurotransmitter and Neurotrophic Systems

Ibogaine's anti-addictive properties are thought to stem from its complex interplay with various neurotransmitter systems, including the dopaminergic and serotonergic pathways, and its ability to modulate the expression of neurotrophic factors[1][13][14]. By binding to dopamine and serotonin transporters, ibogaine can alter the levels of these neurotransmitters in the synaptic cleft. Furthermore, ibogaine has been shown to increase the expression of Glial Cell-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF), which are involved in neuronal survival and plasticity[1][14].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related iboga alkaloids.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Membrane Preparation:

-

Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors)[15].

-

Centrifuge the homogenate at low speed to remove large debris[15].

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes[15].

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation[15].

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C[15].

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay)[15].

2. Binding Assay:

-

On the day of the assay, thaw the membrane preparation and resuspend it in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[15].

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known ligand for the target receptor instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation[15].

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a filter mat (e.g., GF/C filters presoaked in 0.3% PEI) using a cell harvester[15].

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[15].

-

Dry the filters and add a scintillation cocktail[15].

-

Count the radioactivity retained on the filters using a scintillation counter[15].

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[15].

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to assess the pro- or anti-angiogenic potential of a compound by observing its effect on the vascularization of the chick chorioallantoic membrane.

1. Egg Preparation:

-

Obtain fertilized chicken eggs and incubate them at 37.5°C with 85% humidity for 2 days[16].

-

On day 3, clean the eggshell with 70% ethanol[17].

-

Create a small hole in the shell over the air sac and a window (approximately 1x1 cm) in the shell over a vascularized area of the CAM, taking care not to damage the underlying membrane[16].

2. Sample Application:

-

Prepare sterile filter paper disks or a carrier substance (e.g., a collagen onplant) containing the test compound (e.g., this compound) at the desired concentration[16][18].

-

A control group should receive the vehicle alone.

-

Carefully place the disk or carrier onto the CAM through the window[16].

3. Incubation and Observation:

-

Seal the window with sterile tape or parafilm and return the eggs to the incubator for a specified period (e.g., 48-72 hours)[16].

-

After incubation, re-open the window and observe the CAM for changes in blood vessel formation around the application site.

4. Quantification:

-

The CAM can be fixed (e.g., with a methanol/acetone mixture) and excised for detailed analysis[16].

-

Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disk or by measuring the total blood vessel length using image analysis software[16][18].

-

Compare the results from the treated groups to the control group to determine the angiogenic or anti-angiogenic effect of the compound.

Manual Patch-Clamp Assay for hERG Channel Activity

This electrophysiological technique is the gold standard for assessing the potential of a compound to block the hERG potassium channel, a critical indicator of cardiotoxicity.

1. Cell Preparation:

-

Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells)[19][20].

-

Culture the cells under standard conditions until they reach an appropriate confluency for recording.

-

On the day of the experiment, detach the cells and plate them onto coverslips in a recording chamber.

2. Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system[19].

-

Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the hERG current.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Approach a single cell with the pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette to achieve the whole-cell configuration.

-

Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels[19][21].

3. Compound Application and Data Acquisition:

-

Perfuse the recording chamber with the extracellular solution containing the vehicle to establish a stable baseline current.

-

Apply the test compound (e.g., this compound) at various concentrations to the cell via the perfusion system.

-

Record the hERG current in the presence of each concentration of the test compound.

4. Data Analysis:

-

Measure the amplitude of the hERG tail current at each concentration of the test compound.

-

Normalize the current amplitude to the baseline current to determine the percentage of inhibition.

-

Plot the percentage of inhibition as a function of the log concentration of the test compound.

-

Fit the data with a Hill equation to determine the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the hERG current.

Animal Models of Opioid Withdrawal and Self-Administration

These in vivo models are crucial for evaluating the anti-addictive potential of compounds like this compound.

1. Induction of Opioid Dependence:

-

Administer an opioid agonist (e.g., morphine) to rodents (rats or mice) chronically. This can be done through repeated injections, implantation of subcutaneous pellets, or continuous infusion via osmotic mini-pumps[22][23].

2. Assessment of Opioid Withdrawal:

-

Spontaneous Withdrawal: Abruptly cease the administration of the opioid and observe the animals for behavioral and physiological signs of withdrawal over a period of time. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, and diarrhea[24][25].

-

Precipitated Withdrawal: Administer an opioid antagonist (e.g., naloxone) to the opioid-dependent animals to induce a rapid and synchronized withdrawal syndrome. The severity of withdrawal can be quantified by scoring the observed behaviors[22][23].

3. Opioid Self-Administration:

-

Surgically implant an intravenous catheter into the jugular vein of the animals[26].

-

Train the animals to press a lever to receive an infusion of an opioid (e.g., heroin or fentanyl) in an operant conditioning chamber[24][26].

-

Once the self-administration behavior is stable, the effect of a test compound (e.g., this compound) on the rate of opioid self-administration can be assessed by administering it prior to the session.

4. Data Analysis:

-

For withdrawal studies, compare the withdrawal scores or the frequency of specific behaviors between the treated and control groups.

-

For self-administration studies, compare the number of opioid infusions earned by the animals in the treated and control groups.

Conclusion

This compound and related iboga alkaloids present a compelling pharmacological profile characterized by their interaction with a multitude of targets within the central nervous system. Their ability to modulate key neurotransmitter systems and neurotrophic factor pathways provides a strong rationale for their investigation as potential therapeutics for substance use disorders and other neurological conditions. The data and experimental protocols outlined in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of these complex natural products and accelerating the translation of this knowledge into novel therapeutic strategies. Further research is warranted to fully elucidate the intricate mechanisms of action of this compound and its congeners and to explore their full therapeutic potential.

References

- 1. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification and Validation of VEGFR2 Kinase as a Target of this compound by a Systematic Combination of DARTS and MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 10. A natural small molecule this compound inhibits angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer activity of this compound against human oral cancer cells is due to G2/M cell cycle arrest, ROS-mediated cell death and inhibition of PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 14. A transcriptomic analysis in mice following a single dose of ibogaine identifies new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]

- 20. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 26. biorxiv.org [biorxiv.org]

Voacangine Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Natural Scaffold for Therapeutic Innovation

Introduction

Voacangine, a naturally occurring iboga alkaloid predominantly found in the root bark of the Voacanga africana tree, has emerged as a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its complex pentacyclic structure has served as a template for the semi-synthesis of the anti-addictive agent ibogaine.[2][3] Beyond its role as a synthetic precursor, this compound itself exhibits a diverse pharmacological profile, including anti-addictive, anti-angiogenic, anti-onchocercal, and antiviral properties, and interacts with a range of biological targets such as vascular endothelial growth factor receptor 2 (VEGFR-2), various transient receptor potential (TRP) channels, and the kappa opioid receptor (KOR).[2][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to support researchers in the exploration and exploitation of this promising natural product scaffold.

Core Structure and Chemical Reactivity

The characteristic iboga skeleton of this compound provides a unique and rigid three-dimensional framework for interaction with biological targets. Studies on the chemical reactivity of this scaffold have revealed that the presence of the carboxymethyl ester at the C16 position in this compound stabilizes the molecule towards oxidation, particularly at the indole ring, when compared to its close analog, ibogaine.[4] However, this ester moiety enhances the reactivity of the isoquinuclidine nitrogen, leading to the formation of C3-oxidized products.[4] This differential reactivity is a critical consideration in the design and synthesis of novel this compound analogs.

Structure-Activity Relationship Studies

The diverse biological activities of this compound have prompted numerous investigations into its SAR, aiming to delineate the molecular features responsible for its therapeutic effects and to guide the development of derivatives with improved potency, selectivity, and safety profiles.

Anti-Onchocercal Activity

This compound and its related alkaloids have demonstrated significant activity against Onchocerca ochengi, the closest known relative of the human parasite Onchocerca volvulus, which causes river blindness.[5] SAR studies in this area have primarily focused on naturally occurring analogs.

| Compound | Modification from this compound | IC50 (µM) vs. O. ochengi Microfilariae | IC50 (µM) vs. O. ochengi Adult Males |

| This compound | - | 5.49 | 9.07 |

| Voacamine | Dimer with vobasinyl unit | 2.49 | 3.45 |

| Voacristine | Hydroxyl at C3 | - | - |

| Coronaridine | Lacks methoxy group at C12 | - | - |

| Iboxygaine | Hydroxyl at C12 | - | - |

Data compiled from multiple sources.[5]

The enhanced potency of the bisindole alkaloid voacamine suggests that dimerization may be a favorable strategy for increasing anti-onchocercal activity.

Antiviral Activity

This compound and its structural analogs have been investigated for their antiviral properties, particularly against the Dengue virus (DENV).[6] The SAR in this context appears to be dependent on the specific viral strain and the experimental conditions.

| Compound | Modification from this compound | Antiviral Activity Highlights |

| This compound | - | Effective virucidal agent against DENV-1 and DENV-2 strains. |

| This compound-7-hydroxyindolenine | Hydroxylation and opening of the indole ring | Inhibited DENV-2 infection in pre-treatment and trans-treatment models. |

| Rupicoline | Modified isoquinuclidine ring | Inhibited DENV-2 infection in pre-treatment and trans-treatment models. |

| 3-Oxo-voacangine | Oxidation at C3 | Inhibited one strain of DENV-2 in the trans-treatment model. |

Data summarized from a study on Tabernaemontana cymosa extracts.[6]

These findings suggest that modifications at the C3 and C7 positions, as well as alterations to the isoquinuclidine core, can significantly modulate the antiviral activity of the this compound scaffold.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

This compound has been identified as a direct inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][3] this compound binds to the kinase domain of VEGFR-2, inhibiting its phosphorylation and downstream signaling pathways.[3]

Systematic SAR studies on synthetic this compound analogs for VEGFR-2 inhibition are still emerging. However, initial research indicates that the rigid iboga scaffold is a promising starting point for the development of novel VEGFR-2 inhibitors.

Kappa Opioid Receptor (KOR) Agonism

Ibogaine, a close analog of this compound, is known to interact with multiple central nervous system targets, including the KOR.[7] Recent studies on synthetic "oxa-iboga" analogs, where the indole nitrogen of the ibogaine scaffold is replaced with an oxygen atom, have provided valuable insights into the SAR at the KOR.

| Compound | Modification from Noribogaine | KOR Binding Affinity (Ki, nM) | KOR Functional Activity (EC50, nM) |

| Noribogaine | Demethylated ibogaine | >1000 | - |

| Oxa-noribogaine | Indole N replaced with O | 41 | 49 (G protein activation) |

Data from a study on oxa-iboga analogs.

This dramatic increase in KOR potency upon bioisosteric replacement of the indole nitrogen with oxygen highlights a critical area for future SAR exploration of this compound derivatives.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a common method for quantifying the inhibitory activity of this compound analogs against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Test compounds (this compound analogs) dissolved in DMSO

-

Kinase-Glo™ Max Luminescence Kinase Assay Kit

-

96-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Prepare a 2X kinase buffer solution.

-

Prepare a solution of the Poly(Glu, Tyr) substrate in ultrapure water.

-

Prepare a solution of ATP in ultrapure water.

-

Prepare serial dilutions of the test compounds in 10% DMSO.

-

-

Assay Setup:

-

Add 5 µL of the serially diluted test compounds or control (10% DMSO for no-inhibitor control) to the wells of a 96-well plate.

-

Prepare a Master Mix containing 2X kinase buffer, substrate solution, and ATP solution.

-

Add 25 µL of the Master Mix to each well.

-

-

Kinase Reaction:

-

Add 20 µL of diluted VEGFR-2 enzyme to each well to initiate the reaction.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

Allow the plate to equilibrate to room temperature for 5-10 minutes.

-

Add 50 µL of Kinase-Glo™ Max reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

-

Kappa Opioid Receptor Functional Assay (cAMP Inhibition)

This protocol outlines a method to determine the agonist or antagonist activity of this compound analogs at the KOR by measuring the inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO-K1 cells stably expressing the human kappa opioid receptor.

-

Cell culture medium (e.g., Ham's F-12) with appropriate supplements.

-

Assay buffer (e.g., HBSS, pH 7.4).

-

Forskolin (to stimulate adenylyl cyclase).

-

Reference KOR agonist (e.g., U-69,593).

-

Test compounds (this compound analogs) dissolved in DMSO.

-

cAMP detection kit (e.g., TR-FRET based).

-

384-well white plates.

-

Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Cell Culture:

-

Culture the CHO-K1-hKOR cells according to standard protocols.

-

Harvest and resuspend the cells in assay buffer to the desired density.

-

-

Agonist Mode Assay:

-

Dispense the cell suspension into the wells of a 384-well plate.

-

Add serial dilutions of the test compounds or reference agonist.

-

Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Antagonist Mode Assay:

-

Pre-incubate the cells with serial dilutions of the test compounds.

-

Add a fixed concentration of the reference agonist (typically EC80) to stimulate the receptor.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Lyse the cells and add the TR-FRET cAMP detection reagents according to the kit manufacturer's instructions.

-

Incubate at room temperature for 60 minutes.

-

Measure the TR-FRET signal using a compatible plate reader.

-

-

Data Analysis:

-

For agonist mode, plot the response (e.g., FRET ratio) against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

This compound exerts its anti-angiogenic effects by directly inhibiting the VEGFR-2 signaling cascade. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound's binding to the kinase domain of VEGFR-2 blocks this initial phosphorylation step, thereby inhibiting the activation of key downstream effectors such as ERK and Akt.[3]

Experimental Workflow for SAR Studies

A typical workflow for conducting SAR studies on this compound analogs involves a multi-step process from compound synthesis to biological evaluation.

References

- 1. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

In Vitro Neuroprotective Effects of Voacangine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voacangine, an iboga alkaloid primarily found in the root bark of the Voacanga africana tree, has garnered significant interest for its potential therapeutic applications.[1] Emerging research has highlighted its neuroprotective properties, positioning it as a promising candidate for the development of novel treatments for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the in vitro neuroprotective effects of this compound, focusing on its mechanisms of action, relevant experimental data, and detailed protocols for key assays.

Mechanism of Action: Combating Oxidative Stress, Ferroptosis, and Neuroinflammation

In vitro studies have elucidated several key mechanisms through which this compound exerts its neuroprotective effects. These primarily revolve around the mitigation of oxidative stress, inhibition of ferroptosis, and modulation of inflammatory signaling pathways.

A pivotal study has demonstrated that this compound protects hippocampal neuronal cells from oxygen-glucose deprivation/reoxygenation (OGD/R)-induced injury, a common in vitro model for ischemic stroke.[2] The protective effects are attributed to its ability to reduce oxidative stress by decreasing reactive oxygen species (ROS) levels and enhancing the activity of superoxide dismutase.[2] Furthermore, this compound has been shown to mitigate ferroptosis, a form of iron-dependent programmed cell death, in this model.[2][3]

The underlying molecular mechanism for these effects involves the activation of the PI3K-Akt-FoxO signaling pathway.[2] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis and ferroptosis.

In addition to the PI3K-Akt-FoxO pathway, in vivo studies have suggested the involvement of the NF-κB/MAPK signaling pathways in the neuroprotective effects of this compound.[4][5] This pathway is a key regulator of inflammation, and its inhibition by this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation.[4][5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from in vitro studies on this compound's neuroprotective effects.

Table 1: Effect of this compound on Cell Viability in OGD/R-Treated HT22 Cells

| Treatment Group | This compound Concentration | Cell Viability (%) |

| Control | - | 100 |

| OGD/R | - | Data not available |

| OGD/R + this compound | Specify concentration(s) | Increased |

Note: Specific quantitative data on the percentage of cell viability increase with different this compound concentrations is not available in the provided search results. The original research paper should be consulted for these values.

Table 2: Effect of this compound on Oxidative Stress Markers in OGD/R-Treated HT22 Cells

| Marker | Treatment Group | This compound Concentration | Level/Activity |

| Reactive Oxygen Species (ROS) | OGD/R + this compound | Specify concentration(s) | Diminished |

| Superoxide Dismutase (SOD) | OGD/R + this compound | Specify concentration(s) | Enhanced |

Note: Specific quantitative data on the levels of ROS and SOD activity with different this compound concentrations is not available in the provided search results. The original research paper should be consulted for these values.

Table 3: Effect of this compound on Ferroptosis in OGD/R-Treated HT22 Cells

| Effect | Treatment Group | This compound Concentration | Observation |

| Mitigation of Ferroptosis | OGD/R + this compound | Specify concentration(s) | Observed |

Note: The search results indicate that this compound mitigates ferroptosis, but specific quantitative markers and their changes are not detailed. The original research paper should be consulted for these values.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro neuroprotective effects of this compound.

Cell Culture and Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This protocol describes the culture of hippocampal neuronal cells (HT22) and the induction of ischemic-like injury using the OGD/R model.

Materials:

-

HT22 hippocampal neuronal cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

DMEM without glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hypoxic incubator (1% O2, 5% CO2, 94% N2)

-

Standard cell culture incubator (95% air, 5% CO2)

Procedure:

-

Cell Culture: Culture HT22 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a standard incubator at 37°C.

-

OGD Induction: When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic incubator for the desired duration (e.g., 2-4 hours).

-

Reoxygenation: After the OGD period, replace the glucose-free DMEM with high-glucose DMEM containing serum and return the cells to the standard incubator for a specified reoxygenation period (e.g., 12-24 hours).

-

This compound Treatment: For treatment groups, add this compound at various concentrations to the culture medium during the reoxygenation phase.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HT22 cells in a 96-well plate and subject them to the OGD/R model and this compound treatment as described above.

-

At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Express cell viability as a percentage of the control group.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

-

2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

After OGD/R and this compound treatment, wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (e.g., 10 µM in PBS) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Quantify the ROS levels relative to the control group.

Western Blot Analysis

This protocol is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-FoxO, anti-NF-κB, anti-p-MAPK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

-

Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membranes with primary antibodies overnight at 4°C.

-

Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's neuroprotective effects and a typical experimental workflow.

Caption: PI3K-Akt-FoxO signaling pathway activated by this compound.

Caption: NF-κB and MAPK signaling pathways inhibited by this compound.

Caption: Experimental workflow for in vitro neuroprotection studies.

Conclusion

The in vitro evidence strongly supports the neuroprotective potential of this compound. Its ability to mitigate oxidative stress and ferroptosis through the activation of the PI3K-Akt-FoxO pathway, and potentially modulate neuroinflammation via the NF-κB/MAPK pathways, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases and ischemic stroke. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to design and conduct further studies to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound protects hippocampal neuronal cells against oxygen-glucose deprivation/reoxygenation-caused oxidative stress and ferroptosis by activating the PI3K-Akt-FoxO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. This compound mitigates oxidative stress and neuroinflammation in middle cerebral artery occlusion-induced cerebral ischemia/reperfusion injury by averting the NF-κBp65/MAPK signaling pathways in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Voacangine: A Technical Guide for Researchers

Abstract

Voacangine, a prominent iboga alkaloid derived from the root bark of Voacanga africana, has been the subject of various pharmacological investigations. While traditionally recognized for its psychoactive and anti-addictive properties, emerging evidence suggests a potential role for this compound as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the current, albeit indirect, evidence supporting the anti-inflammatory properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of existing data, detailed experimental protocols for future research, and a proposed mechanism of action. A significant portion of the current understanding is extrapolated from studies on Voacanga africana extracts and the known interactions of isolated this compound with pathways pertinent to inflammation. This document aims to bridge the existing research gap and stimulate further investigation into the therapeutic potential of this compound in inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli and is a critical component of numerous pathological conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a monoterpenoid indole alkaloid, has been identified as a major constituent of Voacanga africana, a plant with a history of use in traditional African medicine for various ailments, some of which are associated with inflammation. This guide consolidates the current knowledge base and outlines a roadmap for the systematic evaluation of this compound's anti-inflammatory properties.

Evidence from Voacanga africana Extracts

Studies on crude extracts and flavonoid fractions of Voacanga africana have demonstrated significant anti-inflammatory and analgesic effects in preclinical models. These findings provide the foundational, albeit indirect, evidence for the potential anti-inflammatory activity of this compound.

In Vivo Studies

-

Carrageenan-Induced Paw Edema: This widely used model of acute inflammation involves the injection of carrageenan into the paw of a rodent, inducing a localized inflammatory response characterized by edema. Extracts of Voacanga africana have been shown to inhibit this edema in a dose-dependent manner, suggesting the presence of bioactive anti-inflammatory compounds.

-

Acetic Acid-Induced Writhing: This model assesses visceral pain and inflammation. Administration of Voacanga africana extracts has been reported to reduce the number of writhes, indicating analgesic and anti-inflammatory effects.

-

Formalin Test: This model evaluates both neurogenic and inflammatory pain. Extracts from Voacanga africana have shown efficacy in suppressing both phases of the formalin-induced pain response, pointing towards a dual mechanism of action.

Pharmacological Activities of Isolated this compound Relevant to Inflammation

While direct studies on the anti-inflammatory effects of isolated this compound are scarce, its interactions with several molecular targets intrinsically linked to inflammatory pathways have been documented.

Modulation of Transient Receptor Potential (TRP) Channels

This compound has been identified as a modulator of several TRP channels, which are implicated in pain and neurogenic inflammation.

-

TRPV1 Antagonism: this compound acts as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. TRPV1 is a key player in the transmission of pain signals and the release of pro-inflammatory neuropeptides. By blocking this receptor, this compound may mitigate neurogenic inflammation.

-

TRPM8 Antagonism: this compound also antagonizes the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is involved in cold sensation and has a complex role in pain and inflammation.

-

TRPA1 Agonism: Conversely, this compound is an agonist of the Transient Receptor Potential Ankrin 1 (TRPA1) channel, which can have both pro- and anti-inflammatory roles depending on the context.

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of chronic inflammation. This compound has been shown to possess anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This suggests a potential therapeutic application for this compound in chronic inflammatory conditions characterized by pathological angiogenesis.

Quantitative Data on Bioactivities of Isolated this compound

The following table summarizes the reported in vitro bioactivities of isolated this compound that are relevant to its potential anti-inflammatory effects.

| Bioactivity | Assay | Target/Model | Result (IC50/EC50) | Reference(s) |

| TRPV1 Antagonism | Capsaicin Binding | Human TRPV1 | 50 µM | |

| TRPM8 Antagonism | Menthol Binding | Human TRPM8 | 9 µM | |

| TRPA1 Agonism | Calcium Imaging | Human TRPA1 | 8 µM | |

| Anti-angiogenic | HUVEC Proliferation | Human Umbilical Vein Endothelial Cells | 18 µM |

Proposed Anti-inflammatory Mechanism of Action

Based on the available evidence, a hypothetical mechanism for the anti-inflammatory action of this compound can be proposed. This mechanism is likely multi-faceted, involving both the modulation of sensory nerve-mediated inflammation and the inhibition of pathways associated with chronic inflammation.

Recommended Experimental Protocols for Future Research

To definitively elucidate the anti-inflammatory properties of isolated this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

This experiment will determine the effect of this compound on the production of key pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 (murine macrophages) or primary bone marrow-derived macrophages (BMDMs).

-

Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: 24 hours.

-

Endpoints:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

-

-

Controls:

-

Negative Control: Vehicle-treated cells (no this compound, no LPS).

-

Vehicle Control: Vehicle-treated, LPS-stimulated cells.

-

Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone or a specific NF-κB inhibitor).

-

-

Cell Viability: Perform an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

These cell-free assays will determine if this compound directly inhibits key enzymes in the arachidonic acid pathway.

-

Assay Kits: Commercially available COX-1/COX-2 and 5-LOX/15-LOX inhibitor screening kits can be used.

-

Procedure: Follow the manufacturer's instructions, incubating the respective enzymes with this compound at various concentrations before the addition of arachidonic acid.

-

Detection: Measure the product formation (e.g., Prostaglandin F2α for COX, leukotrienes for LOX) using the detection method specified in the kit (colorimetric or fluorometric).

-

Controls:

-

Positive Controls: Indomethacin (for COX-1/COX-2), Zileuton (for 5-LOX).

-

In Vivo Models of Inflammation

This model will assess the in vivo efficacy of this compound against acute inflammation.

-

Animal Model: Male Wistar rats or Swiss albino mice.

-

Treatment Groups:

-

Vehicle Control (e.g., saline with 0.5% Tween 80, administered orally).

-

This compound (e.g., 10, 25, 50 mg/kg, p.o.).

-

Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

-

Procedure:

-

Administer the respective treatments one hour before the induction of inflammation.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Endpoint: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

This model will evaluate the analgesic and anti-inflammatory effects of this compound on visceral inflammation.

-

Animal Model: Swiss albino mice.

-

Treatment Groups: Similar to the paw edema model.

-

Procedure:

-

Administer the treatments 30-60 minutes before the induction of writhing.

-

Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

-

Endpoint: Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying this compound's potential anti-inflammatory effects, the following pathway analysis is recommended.

-

Model: LPS-stimulated RAW 264.7 macrophages.

-

Analysis:

-

Western Blotting: Assess the phosphorylation status of key proteins in the NF-κB (IκBα, p65) and MAPK (p38, ERK, JNK) pathways at various time points after LPS stimulation, with and without this compound pre-treatment.

-

RT-qPCR: Analyze the mRNA expression levels of pro-inflammatory genes (TNF-α, IL-6, COX-2, iNOS) to determine if this compound's effects occur at the transcriptional level.

-

Conclusion and Future Directions

The currently available scientific literature provides a compelling, albeit indirect, case for the anti-inflammatory potential of this compound. Its documented effects on TRP channels and angiogenesis, coupled with the observed anti-inflammatory activity of Voacanga africana extracts, strongly suggest that this compound is a promising candidate for further investigation. The experimental protocols outlined in this guide offer a systematic approach to rigorously evaluate its efficacy and elucidate its mechanism of action. Future research should focus on these direct evaluations to bridge the current knowledge gap. Furthermore, structure-activity relationship studies of this compound derivatives could lead to the development of novel and potent anti-inflammatory therapeutics. The exploration of this compound's role in modulating immune cell polarization, particularly macrophage M1/M2 phenotypes, also represents a promising avenue for future research.

Biosynthesis of Voacangine in Voacanga africana: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Voacangine, a prominent monoterpenoid indole alkaloid (MIA) found in the root bark of Voacanga africana, is a compound of significant interest due to its psychoactive properties and its role as a key precursor for the semi-synthesis of the anti-addictive agent ibogaine. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthesis of this compound in Voacanga africana, detailing the enzymatic steps from primary metabolites to the final product. It includes a summary of quantitative data on alkaloid content, detailed experimental protocols for key analytical and biochemical procedures, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Voacanga africana Stapf, a small tree native to West Africa, is a rich source of various biologically active indole alkaloids. Among these, this compound has garnered considerable attention for its pharmacological potential and its structural relationship to ibogaine. The biosynthesis of this compound is a complex process, originating from the general terpenoid indole alkaloid (MIA) pathway, which is responsible for the production of over 3,000 distinct natural products in the plant kingdom. This guide will delineate the known and putative steps in the biosynthesis of this compound, with a focus on the enzymatic transformations and their underlying mechanisms.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the central precursor, stemmadenine acetate, from primary metabolites, and the subsequent conversion of stemmadenine acetate into this compound. While the late-stage biosynthesis has been elucidated in the related species Tabernanthe iboga, the early-stage pathway in Voacanga africana is largely inferred from studies in other Apocynaceae family members, most notably Catharanthus roseus.

Early Stage: Biosynthesis of Stemmadenine Acetate

The formation of stemmadenine acetate begins with the condensation of tryptamine, derived from the shikimate pathway, and secologanin, a product of the methylerythritol phosphate (MEP) pathway. This crucial step is catalyzed by strictosidine synthase. The resulting strictosidine is then deglycosylated and undergoes a series of enzymatic conversions to yield stemmadenine acetate.

The key enzymes involved in the conversion of strictosidine to stemmadenine acetate, as characterized in C. roseus, are:

-

Strictosidine β-D-Glucosidase (SGD): Removes the glucose moiety from strictosidine.

-

Geissoschizine Synthase (GS): Converts the strictosidine aglycone to geissoschizine.

-

Geissoschizine Oxidase (GO): A cytochrome P450 enzyme that oxidizes geissoschizine.

-

Reductases (ReDOX1 and ReDOX2): Reduce the product of GO.

-

Stemmadenine Acetate Synthase (SAT): Catalyzes the final acetylation to form stemmadenine acetate.

Late Stage: Conversion of Stemmadenine Acetate to this compound

The late-stage biosynthesis of (-)-voacangine from stemmadenine acetate has been elucidated in T. iboga and is presumed to be highly similar in V. africana. This part of the pathway involves a series of oxidation, reduction, and cyclization reactions, culminating in the formation of the iboga alkaloid scaffold, followed by hydroxylation and methylation.

The enzymes catalyzing these transformations are:

-

Precondylocarpine Acetate Synthase (PAS): A flavin-dependent oxidase that converts stemmadenine acetate to precondylocarpine acetate.

-

Dihydroprecondylocarpine Acetate Synthase (DPAS): An NADPH-dependent reductase.

-

Coronaridine Synthase (CorS): Catalyzes a formal Diels-Alder reaction to form the coronaridine iminium.

-

Ibogamine 10-Hydroxylase (I10H): A cytochrome P450 enzyme that hydroxylates coronaridine.

-

Noribogaine 10-O-Methyltransferase (N10OMT): A SAM-dependent enzyme that methylates the hydroxyl group to form this compound.

Quantitative Data

The concentration of this compound and other alkaloids in Voacanga africana can vary depending on the plant part, age, and environmental conditions. The root bark is generally the most abundant source.

| Plant Part | Alkaloid | Concentration (% dry weight) | Reference |

| Root Bark | This compound | 0.82 - 1.7 | [1][2] |

| Root Bark | Voacristine | 0.45 | [2] |

| Root Bark | Voacamine/Voacamidine (dimers) | 3.7 | [2] |

| Stem Bark | This compound | ~0.8 | [2] |

| Seeds | Tabersonine | 0.6 - 1.6 | [3] |

| Seeds | Ibogaine | 0.05 - 0.6 | [3] |

Table 1: Quantitative analysis of major alkaloids in Voacanga africana.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| I10H | Ibogamine | 1.8 ± 0.3 | 0.11 ± 0.004 | 61,111 | [4] |

| N10OMT | Noribogaine | 2.5 ± 0.4 | 0.007 ± 0.0002 | 2,800 | [4] |

Table 2: Steady-state enzyme kinetics of recombinant I10H and N10OMT from T. iboga. [4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction of this compound from Voacanga africana Root Bark

4.1.1. Acid-Base Extraction [2]

-

Grind dry V. africana root bark to a fine powder.

-

Extract the powdered bark (50 g) with a 1% aqueous solution of HCl (6 x 250 mL) until no more this compound is detected by HPLC-DAD.

-

Combine the filtered aqueous extracts.

-

Make the combined extract alkaline by adding concentrated NH4OH.

-

Separate the resulting brown precipitate by centrifugation and dry to obtain the crude alkaloid mixture.

-

Further purify this compound from the crude extract using column chromatography (e.g., silica gel with a suitable solvent system).

4.1.2. Acetone-Based Extraction [2]

-

To 0.5 kg of dry V. africana root bark powder in a 10 L reactor, add 50 g of NaHCO3 and 4 L of acetone.

-

Stir the suspension at 200 rpm and 40 °C for 45 minutes.

-

Filter the suspension through paper and recover the plant residue.

-

Repeat the extraction procedure five more times.

-

Combine the organic extracts and concentrate in vacuo to yield a dark brown solid containing the alkaloids.

-

Purify this compound from the crude extract by column chromatography.

Heterologous Expression of Biosynthetic Enzymes in Yeast (Saccharomyces cerevisiae)[5][6]

-

Gene Cloning: Isolate total RNA from V. africana tissues (e.g., root bark) and synthesize cDNA. Amplify the full-length coding sequences of the target biosynthetic enzymes (e.g., I10H, N10OMT) by PCR using gene-specific primers. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Protein Expression: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression by adding galactose to the medium.

-

Microsome Isolation (for P450 enzymes): Harvest the yeast cells and spheroplast them using zymolyase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

Soluble Protein Extraction (for non-membrane bound enzymes): Harvest the yeast cells and lyse them using methods such as glass bead homogenization. Clarify the lysate by centrifugation to obtain the soluble protein fraction.

Enzyme Assays

4.3.1. Cytochrome P450 (Ibogamine 10-Hydroxylase - I10H) Assay [4][5]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

Microsomes from yeast expressing I10H

-

Substrate (e.g., coronaridine or ibogamine)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) before initiating the reaction by adding the NADPH generating system.

-

Reaction Termination: Stop the reaction after a defined time by adding a quenching solvent (e.g., ethyl acetate).

-

Product Analysis: Extract the product (10-hydroxycoronaridine or noribogaine) with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC-MS.

-

Quantification: Quantify the product by comparing its peak area to a standard curve of the authentic compound.

4.3.2. O-Methyltransferase (Noribogaine 10-O-Methyltransferase - N10OMT) Assay [4][6]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Tris-HCl buffer (pH 7.5)

-

Soluble protein extract from yeast expressing N10OMT

-

Substrate (e.g., 10-hydroxycoronaridine or noribogaine)

-

S-adenosyl-L-methionine (SAM) as the methyl group donor

-

Dithiothreitol (DTT) and MgCl2

-

-

Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) and initiate the reaction by adding the substrate.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

-

Product Analysis: Extract the product (this compound or ibogaine) with an organic solvent (e.g., ethyl acetate). Evaporate the solvent and analyze the product by HPLC-MS.

-

Quantification: Quantify the product using a standard curve of the authentic compound.

Metabolite Analysis by LC-MS[3]

-

Sample Preparation: Homogenize freeze-dried plant material in a suitable extraction solvent (e.g., 80% methanol). Centrifuge the extract to pellet debris.

-

LC Separation: Inject the supernatant onto a reverse-phase C18 column (e.g., Agilent Zorbax Eclipse Plus). Elute the metabolites using a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

MS Detection: Analyze the eluent using a mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in positive ion mode.

-

Data Analysis: Identify metabolites by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or by searching against spectral libraries.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Voacanga africana and related species has opened up new avenues for the sustainable production of this valuable alkaloid and its derivatives. While significant progress has been made, particularly in understanding the late-stage enzymatic steps, further research is needed to fully characterize the early-stage pathway specifically in V. africana. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers aiming to further unravel the complexities of MIA biosynthesis and to develop innovative strategies for the production of these medicinally important compounds. Future efforts in metabolic engineering, leveraging the knowledge of these biosynthetic genes and enzymes, hold the promise of creating high-yielding microbial or plant-based platforms for the production of this compound and other iboga alkaloids, thereby ensuring a stable and sustainable supply for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain this compound from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Chemical and DNA analyses for the products of a psychoactive plant, Voacanga africana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

The Neuropharmacological Profile of Voacangine: A Technical Guide to its Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voacangine, an iboga alkaloid found in the root bark of Voacanga africana and other plants, has garnered scientific interest for its potential therapeutic applications, including anti-addictive and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on key neurotransmitter systems. It consolidates quantitative data on its binding affinities and functional activities, details experimental methodologies for its study, and illustrates the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of this compound-based therapeutics.

Introduction

This compound (12-methoxyibogamine-18-carboxylic acid methyl ester) is a naturally occurring indole alkaloid structurally related to the psychoactive compound ibogaine. While it serves as a precursor for the semi-synthesis of ibogaine, this compound itself exhibits a distinct pharmacological profile with potential therapeutic value. Its demonstrated anti-addictive properties in animal models and emerging evidence of its neuroprotective and anticancer effects have spurred further investigation into its mechanisms of action at the molecular level. A thorough understanding of its interactions with various neurotransmitter systems is paramount for its development as a safe and effective therapeutic agent. This guide synthesizes the available preclinical data on this compound's effects on the cholinergic, dopaminergic, and serotonergic systems, as well as other relevant molecular targets.